molecular formula C15H19BrO B009039 4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol CAS No. 103439-83-4

4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol

Cat. No.: B009039
CAS No.: 103439-83-4
M. Wt: 295.21 g/mol
InChI Key: JRJXKJHWKWCZNE-ONERCXAPSA-N
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Preparation Methods

The synthesis of Cyclolaurenol involves several steps, typically starting from readily available precursors. One common synthetic route includes the bromination of a phenolic compound followed by cyclization reactions to form the bicyclic structure . The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.

Industrial production methods for Cyclolaurenol are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Cyclolaurenol undergoes various chemical reactions, including:

    Oxidation: Cyclolaurenol can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert Cyclolaurenol to its corresponding alcohols or other reduced forms. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the Cyclolaurenol molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Cyclolaurenol has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclolaurenol involves its interaction with specific molecular targets. In marine organisms, it is believed to act as a chemical signal, influencing behavior and communication . The exact molecular pathways and targets are still under investigation, but it is known to interact with receptor proteins and other cellular components to exert its effects.

Comparison with Similar Compounds

Cyclolaurenol can be compared with other brominated phenols and bicyclic compounds. Similar compounds include:

Cyclolaurenol is unique due to its specific bromination pattern and the presence of the hydroxyl group, which influences its chemical reactivity and biological activity.

Properties

CAS No.

103439-83-4

Molecular Formula

C15H19BrO

Molecular Weight

295.21 g/mol

IUPAC Name

4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol

InChI

InChI=1S/C15H19BrO/c1-9-6-12(16)11(7-13(9)17)14(2)5-4-10-8-15(10,14)3/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14+,15+/m1/s1

InChI Key

JRJXKJHWKWCZNE-ONERCXAPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1O)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)Br

SMILES

CC1=CC(=C(C=C1O)C2(CCC3C2(C3)C)C)Br

Canonical SMILES

CC1=CC(=C(C=C1O)C2(CCC3C2(C3)C)C)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol
Reactant of Route 2
4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol
Reactant of Route 3
4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol
Reactant of Route 4
Reactant of Route 4
4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol
Reactant of Route 5
4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol
Reactant of Route 6
4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol

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